molecular formula C10H8N2O2 B012708 6-Hydroxyquinoline-5-carboxamide CAS No. 104612-30-8

6-Hydroxyquinoline-5-carboxamide

Cat. No. B012708
M. Wt: 188.18 g/mol
InChI Key: JXMHUCCIOCFOCH-UHFFFAOYSA-N
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Description

6-Hydroxyquinoline-5-carboxamide (6-HQC) is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. It is a derivative of quinoline and has a molecular formula of C10H8N2O2. 6-HQC is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform but insoluble in water.

Mechanism Of Action

The mechanism of action of 6-Hydroxyquinoline-5-carboxamide is not fully understood. However, it is believed to form stable complexes with metal ions, thereby preventing their interaction with other molecules. This property makes it an excellent candidate for metal ion detection and chelation.

Biochemical And Physiological Effects

Studies have shown that 6-Hydroxyquinoline-5-carboxamide has antioxidant properties, which make it useful in the prevention of oxidative stress-related diseases. It has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Hydroxyquinoline-5-carboxamide is its high sensitivity and selectivity for metal ion detection. It also has a low detection limit, making it suitable for trace metal ion detection. However, 6-Hydroxyquinoline-5-carboxamide has limitations such as its poor water solubility, which makes it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the use of 6-Hydroxyquinoline-5-carboxamide in scientific research. One possible direction is the development of new metal ion detection methods using 6-Hydroxyquinoline-5-carboxamide. Another direction is the use of 6-Hydroxyquinoline-5-carboxamide as a chelating agent in the preparation of metal complexes for catalytic and biological applications. Additionally, 6-Hydroxyquinoline-5-carboxamide could be used in the development of new antimicrobial agents.
Conclusion
In conclusion, 6-Hydroxyquinoline-5-carboxamide is a versatile chemical compound that has numerous applications in scientific research. Its ability to detect and chelate metal ions makes it a valuable tool in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the future.

Scientific Research Applications

6-Hydroxyquinoline-5-carboxamide has been extensively studied for its various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. 6-Hydroxyquinoline-5-carboxamide has also been used as a chelating agent in the preparation of metal complexes for catalytic and biological applications.

properties

CAS RN

104612-30-8

Product Name

6-Hydroxyquinoline-5-carboxamide

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

6-hydroxyquinoline-5-carboxamide

InChI

InChI=1S/C10H8N2O2/c11-10(14)9-6-2-1-5-12-7(6)3-4-8(9)13/h1-5,13H,(H2,11,14)

InChI Key

JXMHUCCIOCFOCH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2C(=O)N)O)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=O)N)O)N=C1

synonyms

5-Quinolinecarboxamide,6-hydroxy-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Hydroxy-5-quinolinecarboxylic acid methyl ester is reacted with excess ammonia in a steel bomb for 12-18 hr. The excess ammonia is allowed to evaporate and the residue is crystallized from a suitable solvent to give the title compound.
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